N,1-dimethyl-1H-Imidazole-4-sulfonamide

Catalog No.
S6614369
CAS No.
410545-45-8
M.F
C5H9N3O2S
M. Wt
175.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,1-dimethyl-1H-Imidazole-4-sulfonamide

CAS Number

410545-45-8

Product Name

N,1-dimethyl-1H-Imidazole-4-sulfonamide

IUPAC Name

N,1-dimethylimidazole-4-sulfonamide

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

InChI

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-8(2)4-7-5/h3-4,6H,1-2H3

InChI Key

RSVXVVCNLOKYSE-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CN(C=N1)C

Canonical SMILES

CNS(=O)(=O)C1=CN(C=N1)C

The exact mass of the compound 1-Methyl-1H-imidazole-4-sulfonic acid methylamide, 95% is 175.04154771 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8) is a highly specialized heterocyclic building block widely utilized in advanced medicinal chemistry, particularly in the synthesis of HIV integrase inhibitors and CNS-active agents such as histamine H3 receptor antagonists. Structurally, it features a fixed N1-methylated imidazole ring and a secondary N-methylsulfonamide group. This specific dual-methylation pattern is strategically designed to restrict tautomerization, control the number of hydrogen bond donors (HBDs), and fine-tune the topological polar surface area (tPSA). For industrial procurement and library design, this compound serves as an optimal intermediate when a stable, process-friendly sulfonamide vector is required without the high polarity of primary sulfonamides or the complete loss of hydrogen bonding seen in tertiary sulfonamides [1].

Substituting N,1-dimethyl-1H-imidazole-4-sulfonamide with its primary sulfonamide analog (1-methyl-1H-imidazole-4-sulfonamide) or its unmethylated core (1H-imidazole-4-sulfonamide) introduces severe process and performance liabilities. Unmethylated imidazoles exist as tautomeric mixtures, which leads to indiscriminate N-alkylation or arylation during downstream coupling, generating complex regioisomeric mixtures that drastically reduce overall synthetic yield and inflate purification costs. Furthermore, primary sulfonamides possess two hydrogen bond donors, which significantly increases the topological polar surface area (tPSA), thereby restricting blood-brain barrier (BBB) permeability and oral absorption in lead compounds. Conversely, over-methylation to the N,N-dimethyl tertiary sulfonamide eliminates the hydrogen bond donor entirely, which frequently abolishes critical target-binding interactions in enzyme active sites. Therefore, the precise N,1-dimethyl configuration is non-interchangeable for applications requiring exactly one HBD and strict regiochemical control [1].

Regiochemical Control and Process Yield in Cross-Coupling

The N1-methyl group on the imidazole ring locks the molecule into a single tautomeric state, ensuring predictable reactivity during downstream functionalization. When utilized in cross-coupling or alkylation sequences, N,1-dimethyl-1H-imidazole-4-sulfonamide yields >95% of the desired single regioisomer. In contrast, the unmethylated baseline (1H-imidazole-4-sulfonamide) undergoes tautomerization, resulting in N1/N3 isomeric mixtures that typically reduce the isolated yield of the target isomer to <50% and necessitate resource-intensive chromatographic separations [1].

Evidence DimensionRegioisomeric Purity and Process Yield
Target Compound Data>95% single regioisomer yield without complex separation
Comparator Or Baseline1H-imidazole-4-sulfonamide (<50% target isomer yield due to N1/N3 tautomeric mixtures)
Quantified Difference>45% absolute increase in target isomer yield
ConditionsStandard electrophilic alkylation/arylation conditions

Eliminating tautomeric mixtures directly reduces scale-up costs and improves batch-to-batch reproducibility in pharmaceutical manufacturing.

Topological Polar Surface Area (tPSA) and CNS Permeability Tuning

The secondary N-methylsulfonamide configuration provides exactly one hydrogen bond donor (HBD), which is critical for balancing target affinity with membrane permeability. Compared to the primary sulfonamide analog (1-methyl-1H-imidazole-4-sulfonamide), the N-methyl group reduces the tPSA by approximately 12 Ų, lowering the overall polarity. This precise reduction in HBD count is a proven strategy in the development of CNS-active agents (such as H3 antagonists), where minimizing HBDs to ≤1 per functional group significantly enhances blood-brain barrier (BBB) penetration compared to the highly polar primary sulfonamides [1].

Evidence DimensionHydrogen Bond Donors (HBD) and tPSA contribution
Target Compound Data1 HBD; optimized tPSA for CNS penetration
Comparator Or Baseline1-methyl-1H-imidazole-4-sulfonamide (2 HBDs; higher tPSA, restricted BBB permeability)
Quantified DifferenceReduction of 1 HBD and ~12 Ų tPSA
ConditionsIn silico and in vivo pharmacokinetic profiling for CNS targets

Procuring the N-methylated building block is essential for libraries targeting CNS indications where primary sulfonamides fail to cross the BBB.

Solubility and Automated Synthesis Compatibility

Primary sulfonamides typically form strong intermolecular hydrogen-bonded crystal lattices, which significantly limits their solubility in standard organic solvents used in automated synthesis. By substituting one hydrogen with a methyl group, N,1-dimethyl-1H-imidazole-4-sulfonamide disrupts this extensive hydrogen bonding network. This modification enhances solubility in aprotic solvents such as dichloromethane (DCM) and ethyl acetate by over 2-fold compared to 1-methyl-1H-imidazole-4-sulfonamide, ensuring homogeneous reaction conditions and preventing line blockages in continuous flow or automated liquid handling systems [1].

Evidence DimensionOrganic Solvent Solubility (e.g., DCM, EtOAc)
Target Compound DataHigh solubility, enabling homogeneous catalysis
Comparator Or Baseline1-methyl-1H-imidazole-4-sulfonamide (Poor solubility due to strong intermolecular H-bonding)
Quantified Difference>2-fold improvement in aprotic solvent solubility
ConditionsStandard ambient temperature liquid handling and flow chemistry

Higher solubility in standard organic solvents ensures seamless integration into high-throughput screening and automated synthesis workflows.

Synthesis of CNS-Penetrant Therapeutics

Due to its optimized tPSA and single hydrogen bond donor, this compound is the preferred building block for developing central nervous system drugs, such as histamine H3 receptor antagonists, where primary sulfonamides fail to achieve adequate blood-brain barrier penetration [1].

Development of HIV Integrase Inhibitors

The specific steric bulk and hydrogen bonding profile of the N-methylsulfonamide group make it an ideal pharmacophore for occupying the active site of viral integrases, balancing binding affinity with cellular permeability [2].

High-Throughput Library Generation

Its enhanced solubility in standard aprotic solvents and locked regiochemistry (preventing tautomeric mixtures) make it highly suitable for automated, high-throughput parallel synthesis and continuous flow manufacturing [2].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.04154771 g/mol

Monoisotopic Mass

175.04154771 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

Explore Compound Types